![molecular formula C21H27FN10O9P2S2 B10828426 8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828426.png)
8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IACS-8803 (disodium) is a highly potent cyclic dinucleotide stimulator of interferon genes (STING) agonist. It exhibits strong systemic antitumor efficacy and is primarily used in scientific research for its ability to activate the STING pathway, which plays a crucial role in the immune response against tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACS-8803 (disodium) involves multiple steps, starting with the preparation of intermediates. One of the key steps includes the reaction of (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol with ammonia in methanol at 110°C for 16 hours . This is followed by several purification steps, including chromatography, to obtain the final product.
Industrial Production Methods
Industrial production methods for IACS-8803 (disodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
IACS-8803 (disodium) primarily undergoes reactions typical of cyclic dinucleotides. These include:
Oxidation: The compound can undergo oxidation reactions, which may alter its efficacy.
Reduction: Reduction reactions can also occur, potentially affecting its activity.
Substitution: Various substitution reactions can be performed to modify the compound for different research purposes.
Common Reagents and Conditions
Common reagents used in the reactions involving IACS-8803 (disodium) include:
Ammonia: Used in the initial synthesis steps.
Methanol: Used as a solvent in various steps.
Chromatography solvents: Used for purification.
Major Products
The major product formed from these reactions is the IACS-8803 (disodium) itself, which is then used for further research and applications.
Scientific Research Applications
IACS-8803 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cyclic dinucleotide reactions.
Biology: Investigated for its role in activating the STING pathway and its effects on immune response.
Medicine: Explored for its potential in cancer immunotherapy due to its strong antitumor efficacy.
Industry: Utilized in the development of new therapeutic agents targeting the STING pathway .
Mechanism of Action
IACS-8803 (disodium) exerts its effects by activating the STING pathway. This activation leads to the production of interferon beta, which is crucial for the generation of cytotoxic T-cell priming against tumor antigens. The molecular targets involved include the STING protein and downstream signaling molecules that enhance the immune response .
Comparison with Similar Compounds
Similar Compounds
IACS-8779: Another potent cyclic dinucleotide STING agonist with similar antitumor efficacy.
ADU-S100: A clinical benchmark compound used for comparison in research studies.
Uniqueness
IACS-8803 (disodium) is unique due to its robust activation of the STING pathway and superior systemic antitumor response in preclinical models compared to other similar compounds .
Properties
Molecular Formula |
C21H27FN10O9P2S2 |
|---|---|
Molecular Weight |
708.6 g/mol |
IUPAC Name |
8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane |
InChI |
InChI=1S/C20H23FN10O9P2S2.CH4/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);1H4 |
InChI Key |
UQZYZGYVJVVMHO-UHFFFAOYSA-N |
Canonical SMILES |
C.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)
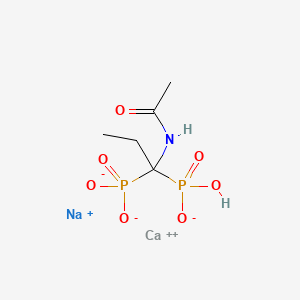
![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)
![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)
![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)
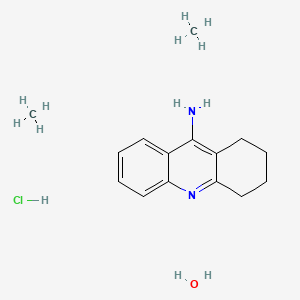
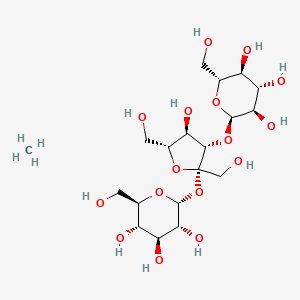
![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10828389.png)

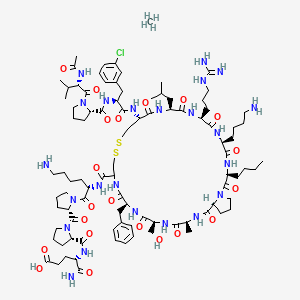
![diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B10828420.png)
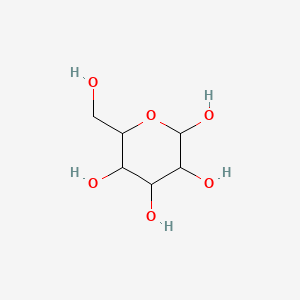
![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

